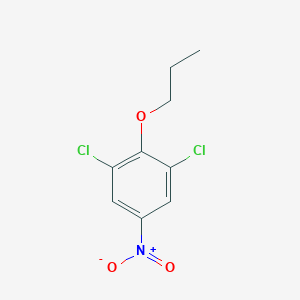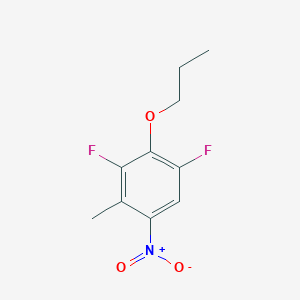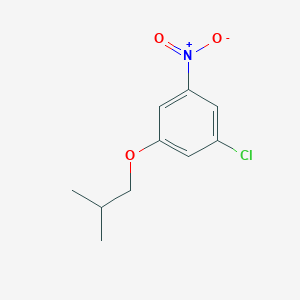
1-Butoxy-2,5-difluoro-4-nitrobenzene
Descripción general
Descripción
1-Butoxy-2,5-difluoro-4-nitrobenzene is an organic compound with the molecular formula C10H11F2NO3. It belongs to the class of nitrobenzenes, which are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxy-2,5-difluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-butoxy-2,5-difluorobenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions often include maintaining a low temperature to control the rate of nitration and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the butoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide, various amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-Butoxy-2,5-difluoro-4-aminobenzene.
Substitution: Products depend on the nucleophile used, such as 1-butoxy-2,5-difluoro-4-aminobenzene when using an amine.
Oxidation: 1-Butoxy-2,5-difluoro-4-carboxybenzene.
Aplicaciones Científicas De Investigación
1-Butoxy-2,5-difluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution patterns and reaction mechanisms.
Biology: The compound can be modified to create derivatives that act as probes or inhibitors in biological systems, aiding in the study of enzyme functions and metabolic pathways.
Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-butoxy-2,5-difluoro-4-nitrobenzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and persistence in biological systems.
Comparación Con Compuestos Similares
1-Butoxy-2,5-difluoro-4-nitrobenzene can be compared with other nitrobenzene derivatives such as:
1-Butoxy-2,4-difluoro-5-nitrobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Butoxy-3,5-difluoro-4-nitrobenzene:
2,5-Difluoro-4-nitroaniline: Lacks the butoxy group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable for targeted applications in various fields.
Propiedades
IUPAC Name |
1-butoxy-2,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-3-4-16-10-6-7(11)9(13(14)15)5-8(10)12/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXQYTPYGVMTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280075 | |
| Record name | Benzene, 1-butoxy-2,5-difluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881288-17-0 | |
| Record name | Benzene, 1-butoxy-2,5-difluoro-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881288-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-butoxy-2,5-difluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















